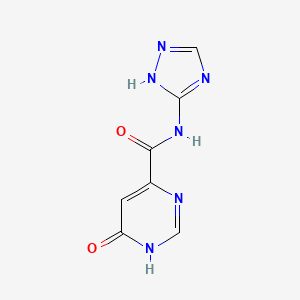

6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

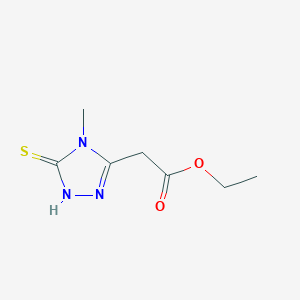

Synthesis Analysis

The synthesis of derivatives closely related to the compound involves multi-component condensation reactions. For instance, Ranjbar‐Karimi et al. (2010) demonstrated the three-component synthesis of some 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine carbonitriles, highlighting a simple and convenient method involving aromatic aldehydes, ethyl cyanoacetate, and diamino triazole in alkaline ethanol (R. Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to “6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide” has been characterized using various analytical techniques. For example, Jayarajan et al. (2019) synthesized compounds through a three-component reaction and characterized them using FT-IR, NMR, and X-ray diffraction, providing insights into the structure and bonding (R. Jayarajan et al., 2019).

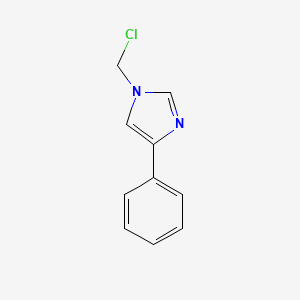

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives often result in the formation of novel heterocyclic compounds. The work of Desenko et al. (1998) on the cyclocondensation of related triazolo-pyrimidine compounds with hydroxylamine and hydrazine highlights the versatility of these compounds in synthesizing isoxazolo and pyrazolo derivatives, demonstrating their reactive nature and potential for further chemical transformations (S. Desenko et al., 1998).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of such compounds, are crucial for their handling and application in various fields. While specific data on “this compound” is not detailed in the sourced papers, studies like those conducted by Albert and Albert (1979) on similar compounds provide valuable insights into their behavior under different conditions, which can be inferred for the compound (A. Albert & A. Trotter, 1979).

Chemical Properties Analysis

The reactivity, including the ability to undergo substitution, addition, and cycloaddition reactions, defines the chemical versatility of “this compound.” The synthesis and biological evaluation of related compounds, as reported by Moukha-Chafiq et al. (2001), shed light on the chemical properties and reactivity patterns of such molecules, suggesting a wide range of possible chemical modifications and applications (O. Moukha-Chafiq et al., 2001).

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

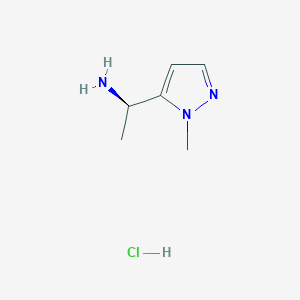

Chemical synthesis of heterocyclic compounds is a pivotal area in medicinal chemistry, due to their significance in drug design and pharmacology. The compound 6-hydroxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide falls within this category, where its structural motif is foundational for synthesizing various heterocyclic frameworks. For instance, studies have demonstrated methods to derive heterocondensed pyrimidines and triazolopyrimidines, which are crucial for developing potential therapeutic agents. This exploration into chemical transformations and novel synthesis pathways underlines the compound's utility in creating pharmacologically active heterocycles (Wamhoff et al., 1993; Yavolovskii et al., 2003).

Supramolecular Chemistry and Ligand Design

In the realm of supramolecular chemistry, the structural features of such compounds are exploited to design ligands that can form complex hydrogen-bonded supramolecular assemblies. These assemblies exhibit intriguing properties that could be harnessed for various applications, including molecular recognition, catalysis, and materials science. Research by Fonari et al. (2004) illustrates the synthesis of novel pyrimidine derivatives, which serve as ligands for co-crystallization, forming networks through extensive hydrogen bonding, highlighting the compound's potential in creating intricate molecular structures (Fonari et al., 2004).

Anticancer and Anti-Inflammatory Activities

The structural framework of this compound and its derivatives has been explored for potential anticancer and anti-inflammatory activities. Various modifications of this core structure have led to the synthesis of compounds demonstrating promising biological activities. Studies like those by Rahmouni et al. (2016) have synthesized novel pyrazolopyrimidines derivatives, exhibiting cytotoxic activities against cancer cell lines, as well as anti-5-lipoxygenase agents, indicating the compound's relevance in developing therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Properties

Additionally, derivatives of this compound have been studied for their antimicrobial properties, showcasing the versatility of the compound in contributing to the development of new antibiotics. El-Agrody et al. (2000) synthesized naphtho[1',2':5,6]pyrano[2,3-d]pyrimidines and related derivatives, demonstrating promising antibacterial activities. This research underscores the potential of this compound derivatives in addressing microbial resistance (El-Agrody et al., 2000).

Mechanism of Action

Target of Action

Similar triazole-pyrimidine hybrid compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .

Mode of Action

It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Based on the mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have demonstrated neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

6-oxo-N-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O2/c14-5-1-4(8-2-9-5)6(15)12-7-10-3-11-13-7/h1-3H,(H,8,9,14)(H2,10,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUDREZWNHKPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(1-Methylindol-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2480746.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2480748.png)

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)

![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)

![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)